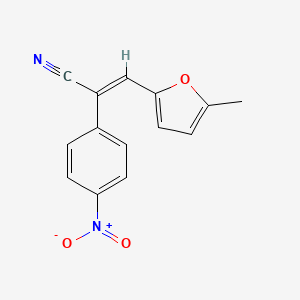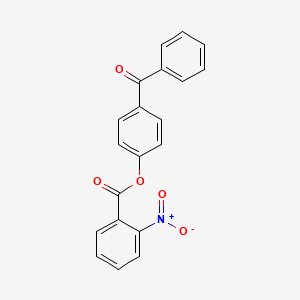
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as DFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFP belongs to the class of acrylamide derivatives and has a molecular weight of 329.41 g/mol.
Wirkmechanismus
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and proliferation. In addition, N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has some limitations, including its solubility in water and its potential to degrade over time. These limitations should be taken into consideration when designing experiments using N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide. One area of interest is the development of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide-based drugs for the treatment of inflammatory conditions and cancer. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide. Further research is also needed to determine the optimal dosages and administration routes for N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide in different applications. Finally, the potential applications of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide in other scientific research fields, such as materials science and catalysis, should also be explored.
Conclusion
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is a promising compound for scientific research due to its wide range of biological activities and potential applications in various fields. The synthesis method of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is relatively simple, and it has been shown to have low toxicity in animal models. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several advantages for use in lab experiments, but it also has some limitations that should be taken into consideration. Future research on N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide should focus on the development of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide-based drugs, investigation of its molecular mechanisms, determination of optimal dosages, and exploration of its potential applications in other scientific research fields.
Synthesemethoden
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized through the reaction of 2,6-dimethylaniline, furfural, and cinnamic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The yield of N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has shown promising results in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been studied for its potential use as an anti-inflammatory, antitumor, and anti-cancer agent. It has also been investigated for its ability to inhibit the growth of bacteria and fungi. N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have a wide range of biological activities, making it a versatile compound for scientific research.
Eigenschaften
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-8-6-9-16(2)20(15)22-21(23)19(14-18-12-7-13-24-18)17-10-4-3-5-11-17/h3-14H,1-2H3,(H,22,23)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSVQABJXVUXBF-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)


![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)


![3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5730799.png)


![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)
![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5730831.png)
